molecular formula C7H3Br2N3O2 B1629595 3,4-Dibromo-6-nitro-1H-indazole CAS No. 885519-49-3

3,4-Dibromo-6-nitro-1H-indazole

Cat. No. B1629595
CAS RN: 885519-49-3
M. Wt: 320.93 g/mol
InChI Key: RNSYHOBEIRWXOE-UHFFFAOYSA-N
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Description

“3,4-Dibromo-6-nitro-1H-indazole” is a chemical compound with the molecular formula C7H3Br2N3O2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including “3,4-Dibromo-6-nitro-1H-indazole”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “3,4-Dibromo-6-nitro-1H-indazole” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular weight of this compound is 275.93 .


Chemical Reactions Analysis

Indazoles, including “3,4-Dibromo-6-nitro-1H-indazole”, can be synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dibromo-6-nitro-1H-indazole” include a predicted boiling point of 390.8±22.0 °C and a predicted density of 2.164±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .

Future Directions

The future directions in the research of indazoles, including “3,4-Dibromo-6-nitro-1H-indazole”, could involve developing more efficient synthetic approaches, exploring their biological activities, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name

3,4-dibromo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSYHOBEIRWXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646311
Record name 3,4-Dibromo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-6-nitro-1H-indazole

CAS RN

885519-49-3
Record name 3,4-Dibromo-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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